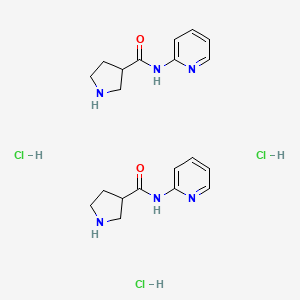

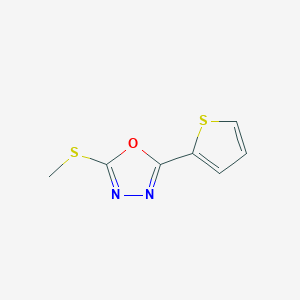

bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) trihydrochloride" is a chemical entity that appears to be related to a class of ligands and polyamides that incorporate pyridine and pyrrolidine moieties. These types of compounds are of interest due to their potential applications in coordination chemistry and material science. The papers provided discuss various related compounds, their synthesis, structures, and properties, which can offer insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with pyridine derivatives. For instance, the synthesis of new polyamides was achieved through the direct polycondensation reaction of a pyridine-containing monomer with aromatic diamines . Similarly, the synthesis of 2,6-bis(pyrrolidin-2-yl)pyridine involved a multi-step process, including the separation of different isomers . These methods suggest that the synthesis of "this compound" would likely involve the formation of amide bonds and possibly the use of pyrrolidine and pyridine as starting materials.

Molecular Structure Analysis

The molecular structures of related compounds have been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structures of various pyridine and pyrrolidine derivatives have been elucidated, revealing information about bond lengths, angles, and overall molecular geometry . These studies provide a foundation for understanding the molecular structure of "this compound," which would likely exhibit similar structural features.

Chemical Reactions Analysis

The compounds discussed in the papers undergo various chemical reactions, including photolysis and electrochemical oxidation . These reactions can lead to changes in the oxidation state and coordination environment of the central metal ion when the ligands are part of metal complexes. The behavior of "this compound" in chemical reactions would be influenced by the presence of the pyridine and pyrrolidine groups, which are known to participate in coordination with metal ions and potentially undergo redox processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include solubility in polar solvents, thermal stability, and dielectric constants . These properties are crucial for the application of these materials in various fields. The solubility of the compounds in common organic solvents suggests that "this compound" would also be soluble in similar solvents. The thermal stability and dielectric properties of polyimides derived from pyridine-containing monomers indicate that the compound may also exhibit favorable thermal and electrical properties .

Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds structurally related to pyridine and pyrrolidine, have been reviewed for their antitumor activities. Studies have highlighted active compounds within this class that have progressed through preclinical testing, showcasing their potential in the search for new antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthetic DNA Minor Groove-binding Drugs

Cationic and neutral synthetic ligands that bind in the minor groove of DNA have shown activity against various viruses and infections at low nanomolar concentrations. This includes bis-distamycins and related lexitropsins, highlighting the importance of structural motifs similar to bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide) in developing therapeutic agents (Reddy, B. S., Sondhi, S., & Lown, J., 1999).

Vanadate Complexes and Redox Properties

Research on vanadate complexes with ligands that share functional similarities to the compound of interest has elucidated their speciation, structure, and redox properties. These findings are crucial for understanding the chemical behavior of such complexes and their potential applications in medicinal chemistry (Jakusch, T., Enyedy, É. A., Kozma, Karoly, Paár, Zsófia, Bényei, A., & Kiss, T., 2014).

Metal Complexes of Dipyridyldisulfide

Studies on metal complexes involving sulfur-bridged bis-pyridine ligands, akin to the structural aspects of bis(N-(pyridin-2-yl)pyrrolidine-3-carboxamide), demonstrate the diversity derived from such twisted ligands. The research provides insight into the synthesis, structures, and potential applications of these complexes in catalysis and material science (Horikoshi, R., & Mochida, T., 2006).

Eigenschaften

IUPAC Name |

N-pyridin-2-ylpyrrolidine-3-carboxamide;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13N3O.3ClH/c2*14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;;;/h2*1-3,5,8,11H,4,6-7H2,(H,12,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOJZDXNUNAULJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NC2=CC=CC=N2.C1CNCC1C(=O)NC2=CC=CC=N2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29Cl3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2520978.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2520979.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2520981.png)

![tert-Butyl N-[(1-bromo-3-methylbutan-2-yl)oxy]carbamate](/img/structure/B2520984.png)

![2,6-dichloro-5-fluoro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2520987.png)

![{[Amino(prop-2-yn-1-ylsulfanyl)methylidene]amino}[(furan-2-yl)methylidene]amine hydrochloride](/img/structure/B2520988.png)

![4-Bromo-2-methoxy-6-{[(4-methoxyphenyl)imino]methyl}benzenol](/img/structure/B2520998.png)

![4-(4-Benzylpiperidin-1-yl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2521000.png)

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylacetamide](/img/structure/B2521001.png)